N-(1-propyl-1H-benzimidazol-2-yl)acetamide
Overview
Description
N-(1-propyl-1H-benzimidazol-2-yl)acetamide is a chemical compound belonging to the benzimidazole class, often studied for its potential applications and chemical properties. While specific studies directly on this compound are limited, related benzimidazole derivatives have been extensively researched for various biological and chemical applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves reactions such as condensation, nucleophilic substitution, and amidation. A common method is the reaction of benzimidazole with acetic acid derivatives or chloroacetamide under specific conditions to form the corresponding acetamide derivatives (Li Ying-jun, 2012). Another approach includes carbodiimide condensation catalysis (P. Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused with an imidazole ring. The acetamide group influences the electronic structure and properties of the compound. In some cases, the structure is confirmed using techniques like NMR, IR spectroscopy, and X-ray diffraction (S. Benvenuti et al., 1997).
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation reactions. These reactions are influenced by the presence of the acetamide group and can lead to a variety of products with different biological and chemical activities (S. Ozden et al., 2005).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and function. These properties can be analyzed using various spectroscopic and crystallographic techniques (José Lamartine Soares-Sobrinho et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity (pKa), reactivity, and stability of benzimidazole derivatives, are influenced by the acetamide group and the overall molecular structure. These properties can significantly affect the compound's biological activity and chemical behavior (M. Duran, M. Canbaz, 2013).
Scientific Research Applications
Antibacterial and Antimicrobial Activities
N-substituted benzimidazoles, including variants of N-(1-propyl-1H-benzimidazol-2-yl)acetamide, have been studied for their antibacterial properties. For example, N-substituted phenyl acetamide benzimidazole derivatives demonstrated significant potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020). Similarly, other benzimidazole derivatives have shown antibacterial activity, as evidenced by their effectiveness against various bacteria, including Gram-positive and Gram-negative strains (Devi, Shahnaz, & Prasad, 2022).
Antioxidant Applications
Certain benzimidazole derivatives have been studied for their antioxidant properties. For instance, benzimidazole derivatives such as 2(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide were evaluated as antioxidants for base stock oils, showing potential in inhibiting oxidation processes (Basta et al., 2017).
Corrosion Inhibition
Benzimidazole derivatives have also been explored as corrosion inhibitors. Studies have found that certain benzimidazole compounds, like 2-(2-(4-chlorophenyl)-1H-benzo[d] imidazol-1-yl)-N-(p-tolyl) acetamide, can act as effective corrosion inhibitors for materials such as carbon steel in acidic environments (Rouifi et al., 2020).
Anthelmintic Activity
Some benzimidazole-1-acetamide derivatives have shown potential as anthelmintic agents. These compounds were tested using earthworm models, demonstrating effective paralysis and lethality against the worms, indicating their potential in treating parasitic infections (Sawant & Kawade, 2011).
Antitumor Activity
Benzimidazole acetamide derivatives have been investigated for their antitumor activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against human tumor cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Anti-Inflammatory Properties
Research has also explored the anti-inflammatory potential of benzimidazole derivatives. Certain compounds within this class demonstrated significant anti-inflammatory activity, which could be beneficial for developing new treatments for inflammatory disorders (Bhor & Sable, 2022).
Mechanism of Action
Target of Action
N-(1-propyl-1H-benzimidazol-2-yl)acetamide is a compound that contains a benzimidazole moiety . Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities
Result of Action
Benzimidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
N-(1-propylbenzimidazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-8-15-11-7-5-4-6-10(11)14-12(15)13-9(2)16/h4-7H,3,8H2,1-2H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWLBHTQNFFQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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